3-ME-2-Butenylidenebis(tricyclohexylphosphine)dichlororuthe.

Description

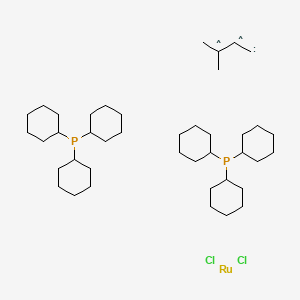

3-ME-2-Butenylidenebis(tricyclohexylphosphine)dichlororuthenium (hereafter referred to by its full systematic name) is a ruthenium(II) complex featuring a butenylidene ligand and two tricyclohexylphosphine (PCy₃) ligands. The compound’s structure is stabilized by strong σ-donor and π-acceptor interactions from the PCy₃ ligands, which confer high steric bulk and electron-richness to the metal center. (2015), would likely confirm an octahedral geometry around the ruthenium center . The butenylidene ligand contributes to unique reactivity, particularly in catalytic applications such as olefin metathesis or hydrogenation.

Properties

Molecular Formula |

C41H74Cl2P2Ru |

|---|---|

Molecular Weight |

800.9 g/mol |

InChI |

InChI=1S/2C18H33P.C5H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h2*16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |

InChI Key |

INCDKKABOVOFIV-UHFFFAOYSA-L |

Canonical SMILES |

C[C](C)[CH][CH].C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium typically involves the reaction of tricyclohexylphosphine with a ruthenium precursor in the presence of 3-methyl-2-butenylidene. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium primarily undergoes olefin metathesis reactions. This includes ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization .

Common Reagents and Conditions

Common reagents used in these reactions include various olefins and alkenes. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of an inert atmosphere to prevent catalyst degradation .

Major Products

The major products formed from these reactions are various olefinic compounds, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of steps leading to the formation of the desired olefinic product . The molecular targets include various olefins, and the pathways involved are primarily related to olefin metathesis .

Comparison with Similar Compounds

Data Tables

Table 1: Ligand Parameters

| Ligand | Cone Angle (°) | TEP (cm⁻¹) | Common Applications |

|---|---|---|---|

| PCy₃ | 170 | 5.3 | Sterically hindered catalysts |

| PPh₃ | 145 | 13.45 | General-purpose catalysts |

| Cy₃PO | 165 | N/A | Lanthanide coordination |

Table 2: Comparative Properties of Ruthenium Complexes

| Complex | Decomposition Temp. (°C) | Solubility in Toluene | Catalytic Turnover (TOF, h⁻¹) |

|---|---|---|---|

| RuCl₂(PCy₃)₂(butenylidene) | >150 | Low | 120 (selective) |

| RuCl₂(PPh₃)₃ | ~100 | High | 300 (broad) |

| [RuCl₂(PCy₂Ph)₂] | 130 | Moderate | 200 |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-ME-2-Butenylidenebis(tricyclohexylphosphine)dichlororuthenium, and how is its purity validated?

- Methodology : Synthesis typically involves ligand exchange reactions starting from ruthenium precursors (e.g., RuCl₃) under inert atmospheres. Tricyclohexylphosphine ligands are introduced to stabilize the ruthenium center. Purity is confirmed via ³¹P NMR to verify ligand coordination and elemental analysis (C, H, N) to assess stoichiometric integrity .

Q. Which spectroscopic techniques are essential for characterizing this catalyst’s structure and ligand environment?

- Methodology :

- ¹H/¹³C NMR : Identifies organic ligands (e.g., butenylidene moiety) and monitors reaction progress.

- ³¹P NMR : Critical for confirming tricyclohexylphosphine coordination and detecting free ligands.

- UV-Vis spectroscopy : Monitors electronic transitions unique to the ruthenium-carbene complex .

Q. How should this catalyst be stored to prevent decomposition in laboratory settings?

- Methodology : Store under argon or nitrogen at –20°C to minimize oxidation and ligand dissociation. Solvent-free storage in sealed, flame-dried vials is recommended. Purity checks via GC-MS are advised after prolonged storage .

Advanced Research Questions

Q. What experimental designs can address conflicting turnover numbers reported for this catalyst in ring-closing metathesis (RCM)?

- Methodology :

- Substrate screening : Test structurally diverse olefins (e.g., strained vs. unstrained) to isolate substrate-dependent effects.

- Moisture control : Use rigorously dried solvents and Schlenk-line techniques to eliminate variability from trace water.

- Internal standards : Add known quantities of dodecane or mesitylene to NMR reactions for precise yield quantification .

Q. How do ligand substitutions (e.g., tricyclohexylphosphine vs. N-heterocyclic carbenes) alter the catalyst’s mechanistic pathway?

- Methodology :

- Kinetic studies : Compare rate constants for metathesis steps (initiation, propagation) using stopped-flow UV-Vis.

- DFT calculations : Model electronic effects of ligand bulk on transition-state energetics.

- Competition experiments : Co-test with Grubbs 2nd generation catalysts (e.g., ) to evaluate steric/electronic trade-offs .

Q. What strategies can elucidate thermal decomposition pathways of this catalyst under reaction conditions?

- Methodology :

- TGA-MS : Track mass loss and identify volatile decomposition products (e.g., phosphine oxides) at elevated temperatures.

- In situ IR spectroscopy : Monitor carbene ligand stability during heating.

- Post-reaction analysis : Isolate and characterize ruthenium residues via XPS or EXAFS .

Q. How can solvent effects be systematically studied to optimize enantioselectivity in asymmetric metathesis?

- Methodology :

- Solvent parameter screening : Corrate Kamlet-Taft parameters (polarity, H-bonding) with enantiomeric excess (ee) using chiral substrates.

- Low-temperature NMR : Resolve intermediate diastereomers in coordinating solvents (e.g., THF vs. toluene).

- Additive screening : Test chiral auxiliaries (e.g., menthol derivatives) to enhance stereocontrol .

Contradiction Resolution

- Issue : Discrepancies in catalytic activity between studies may arise from ligand purity ( note tricyclohexylphosphine purity >98% is critical) or substrate impurities .

- Solution : Replicate experiments using certified reference materials and report detailed synthetic protocols (e.g., sublimation steps for ligands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.